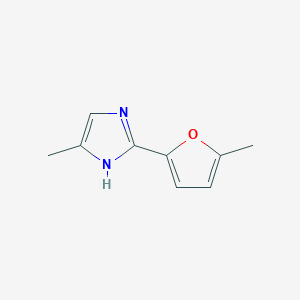

5-Methyl-2-(5-methyl-2-furyl)imidazole

Description

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

5-methyl-2-(5-methylfuran-2-yl)-1H-imidazole |

InChI |

InChI=1S/C9H10N2O/c1-6-5-10-9(11-6)8-4-3-7(2)12-8/h3-5H,1-2H3,(H,10,11) |

InChI Key |

LEVKBEINKLPYHI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(O1)C2=NC=C(N2)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Methyl-2-(5-methyl-2-furyl)imidazole

Key Precursors and Intermediates

- 5-Methyl-2-furfural : A critical intermediate, often prepared from 2-methylfuran via formylation reactions.

- Imidazole or substituted imidazole derivatives : The heterocyclic core that undergoes functionalization.

- Methylating agents : Used to introduce methyl groups on the imidazole nitrogen or furan ring.

Detailed Synthetic Routes

Preparation of 5-Methyl-2-furfural Intermediate

A patented process (EP1770088A1) describes an efficient method to synthesize 5-methyl-2-furfural, which is a precursor for the furyl moiety in the target compound. The process involves:

- Reaction of 2-methylfuran , phosgene , and N,N-dimethylformamide (DMF) in a hydrocarbon solvent medium (e.g., benzene, toluene) at temperatures between 45°C and 100°C.

- Formation of a Vilsmeier complex from phosgene and DMF that reacts with 2-methylfuran to form an immonium salt intermediate.

- Subsequent hydrolysis of the reaction mixture with water or basic aqueous solution to yield 5-methyl-2-furfural.

Table 1. Reaction Conditions for 5-Methyl-2-furfural Preparation

| Parameter | Condition/Range | Notes |

|---|---|---|

| Reaction medium | Hydrocarbon solvents (benzene, toluene, hexane) | Aromatic hydrocarbons preferred |

| Temperature | 45°C to 100°C | ≥55°C preferred; above 100°C reduces yield |

| Pressure | Atmospheric or varied | Can be atmospheric, reduced, or elevated |

| Hydrolysis temperature | 20°C to 100°C | ≥45°C at initial stage to suppress precipitation |

| Monitoring methods | GC, HPLC, TLC, NMR | For reaction progress and purity |

This method achieves high yield and good operability by suppressing precipitation of intermediates and optimizing solvent choice and temperature.

Formation of the Imidazole Core with Furyl Substitution

While direct literature on the exact preparation of this compound is limited, analogous synthetic strategies for related furyl-substituted imidazoles provide insight:

- The imidazole ring can be constructed via condensation reactions involving aldehydes (such as 5-methyl-2-furfural) with appropriate diamines or amidines.

- The furyl aldehyde reacts under basic or acidic catalysis with imidazole precursors to form the substituted imidazole ring.

- Methylation on the imidazole nitrogen or the furan ring can be achieved using methyl iodide or methyl sulfate under controlled conditions.

A related study on methylation of 4(5)-(2-furyl)imidazole shows that N-methylation in KOH–acetone leads to isomeric methylated imidazoles, indicating that methylation steps must be carefully controlled to obtain the desired isomer.

Reaction Analysis and Mechanistic Insights

Vilsmeier-Haack Formylation for Furfural Synthesis

The reaction of 2-methylfuran with the Vilsmeier complex formed from phosgene and DMF is a key step for obtaining the furfural intermediate. The mechanism involves electrophilic substitution at the 5-position of the furan ring, forming an immonium salt intermediate that is hydrolyzed to the aldehyde.

Imidazole Ring Formation

The imidazole ring is typically formed by cyclization involving a 1,2-diamine or amidine with a carbonyl compound (e.g., aldehyde). The furyl aldehyde provides the carbonyl functionality, and the reaction proceeds via Schiff base formation followed by ring closure.

Methylation Reactions

Methylation of the imidazole nitrogen or the furan ring requires strong methylating agents and can lead to isomer formation. Control of reaction conditions (solvent, base, temperature) is critical to favor the desired methylated isomer.

Data Table: Summary of Preparation Parameters

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| 5-Methyl-2-furfural synthesis | 2-Methylfuran, phosgene, DMF, hydrocarbon solvent, 55-100°C | High (>80%) | Hydrocarbon solvents preferred; avoid precipitation |

| Imidazole ring formation | 5-Methyl-2-furfural + diamine/amidine, base catalyst (piperidine), ethanol/methanol | Moderate to high | Reaction monitoring by TLC/HPLC recommended |

| Methylation | Methyl iodide or methyl sulfate, KOH or acetone, controlled temperature | Variable | Isomer formation possible; purification required |

Research Discoveries and Optimization

- Use of hydrocarbon solvents in the furfural synthesis step reduces environmental and operational issues compared to halogenated solvents or ethers.

- Maintaining reaction temperature above 45°C suppresses precipitation of intermediates, improving yield and handling.

- Co-feeding of reagents (2-methylfuran, phosgene, DMF) into the hydrocarbon medium suppresses side reactions and improves operability.

- Methylation conditions must be optimized to avoid formation of N-methylated isomers at undesired positions, as observed in related furyl imidazole systems.

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-2-(5-methyl-2-furyl)imidazole undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur on both the imidazole and furan rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Bromine, nitric acid, acyl chlorides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the imidazole or furan rings .

Scientific Research Applications

5-Methyl-2-(5-methyl-2-furyl)imidazole is a heterocyclic compound featuring an imidazole ring and a furan moiety, with methyl groups at the 5-position of the imidazole ring and the 2-position of the furan. Its unique structure makes it interesting for medicinal chemistry and organic synthesis.

Potential Applications

This compound has potential applications in several areas. Interaction studies explore its binding affinities with biological targets, using techniques like molecular docking simulations to predict interactions with specific proteins, which is crucial for understanding potential therapeutic effects.

Pharmaceuticals

Due to its biological activity, this compound has potential applications in the pharmaceutical field.

Redox Indicators

Imidazole derivatives, including this compound, can be used as redox indicators . These compounds satisfy specific requirements for use as redox indicators . Imidazole derivatives of a specific general formula can be used as redox indicators .

Structural Similarities and Unique Aspects

Several compounds share structural similarities with this compound:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methylimidazole | Contains a single methyl group on the imidazole ring | Often used as a building block in pharmaceuticals |

| 2-Furylbenzimidazole | Incorporates a benzimidazole structure | Exhibits strong anticancer properties |

| Cimetidine | Contains an imidazole ring with guanidine moiety | Used clinically as an receptor antagonist |

| 1H-Pyrrolo[3,4-b]quinolin-4-one | A fused heterocyclic system | Known for its neuroprotective effects |

Mechanism of Action

The mechanism of action of 5-Methyl-2-(5-methyl-2-furyl)imidazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. For example, it may inhibit the activity of enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects: Furyl vs. Thienyl Groups

A key structural analog is 5-Methyl-2-(5-methyl-2-thienyl)imidazole (CAS 1314965-59-7), which replaces the furyl oxygen with a sulfur atom in the thienyl group (Table 1) .

| Property | 5-Methyl-2-(5-methyl-2-furyl)imidazole | 5-Methyl-2-(5-methyl-2-thienyl)imidazole |

|---|---|---|

| Molecular Formula | C₉H₁₀N₂O | C₉H₁₀N₂S |

| Molecular Weight | 162.19 g/mol | 178.26 g/mol |

| Key Substituent | Oxygen-containing furyl | Sulfur-containing thienyl |

| Electronic Effects | Electron-donating (oxygen) | Stronger electron-withdrawing (sulfur) |

| Potential Reactivity | Higher polarity, hydrogen-bonding capacity | Enhanced π-stacking due to sulfur’s polarizability |

The thienyl analog’s sulfur atom may improve lipophilicity and alter binding affinities in biological systems compared to the furyl derivative. For example, in enzyme inhibition studies, sulfur-containing heterocycles often exhibit stronger interactions with hydrophobic pockets .

Benzimidazole Derivatives

Benzimidazoles, such as 5-methyl-2-phenyl-1H-benzo[d]imidazole (Sb2) and 5-methyl-2-(4-(methylsulfonyl)phenyl)-1H-benzo[d]imidazole (8c) , replace the furyl group with aromatic or sulfonyl-substituted phenyl rings (Table 2) .

However, the furyl group in the target compound may offer better solubility in polar solvents, advantageous for pharmaceutical formulations.

Functionalized Imidazoles with Heterocyclic Substituents

- Compound K2: 2-[2-(Furan-2-yl)-4,5-diphenyl-1H-imidazol-1-yl]-5-methylphenol features a furyl group but includes additional diphenyl substituents. Its crystalline nature and stability at room temperature suggest that bulky groups improve solid-state packing .

- Fenamidone: A substituted imidazole with a methylsulfanyl group and phenylamino substituent. Studies show that such modifications significantly impact binding energy in enzyme complexes (e.g., bc1 complex inhibition), highlighting the role of substituent flexibility and electronic effects .

Research Findings and Implications

- However, sulfur in thienyl derivatives may confer stronger π-π stacking interactions in hydrophobic environments .

- Biological Activity : While direct data on the target compound’s bioactivity are lacking, structurally related benzimidazoles (e.g., Sb2) demonstrate EGFR inhibition, suggesting that furyl-substituted imidazoles could be optimized for similar targets .

- Synthetic Feasibility : The synthesis of K2 via cyclocondensation (yield: 72%) indicates that furyl-substituted imidazoles can be efficiently prepared, though purification may require chromatographic techniques .

Biological Activity

5-Methyl-2-(5-methyl-2-furyl)imidazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a methyl group at the 5-position and a furan moiety at the 2-position. This unique structural arrangement is believed to influence its reactivity and biological properties.

| Feature | Description |

|---|---|

| Chemical Formula | CHNO |

| Molecular Weight | 188.23 g/mol |

| Structural Components | Imidazole ring, furan moiety, methyl groups |

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including:

- Condensation Reactions : Utilizing furan derivatives and imidazole precursors.

- Microwave-Assisted Synthesis : Enhancing yield and reaction time compared to conventional methods.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing promising results:

- Gram-positive Bacteria : Effective against Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Displayed activity against Escherichia coli and Pseudomonas aeruginosa.

The Minimum Inhibitory Concentration (MIC) values for these bacteria ranged from 4.69 to 22.9 µM, indicating moderate to strong antibacterial activity .

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes, particularly urease, which is crucial in the treatment of certain infections. The most notable findings include:

- Urease Inhibition : Exhibited an IC value of approximately 16.13 ± 2.45 µM, which is comparable to established urease inhibitors .

Molecular Docking Studies

Molecular docking simulations have revealed that this compound binds effectively to target proteins, suggesting potential therapeutic applications. The binding affinity was significantly higher than that of some reference compounds, indicating strong interactions with active sites of target enzymes .

Case Studies

- Study on Antibacterial Activity : A study reported the evaluation of several derivatives of furan-based compounds, including this compound. The results indicated that this compound displayed superior antibacterial activity compared to others in the series .

- Urease Inhibition Study : Another research highlighted the compound's efficacy as a urease inhibitor through structure-activity relationship (SAR) analysis, which demonstrated that specific substitutions enhanced its inhibitory potential .

Q & A

Q. What are the key synthetic strategies for preparing 5-methyl-2-(5-methyl-2-furyl)imidazole, and how do reaction conditions influence yield?

Synthesis typically involves cyclocondensation of 1,2-diketones, aldehydes, and ammonium acetate in the presence of a catalyst like glacial acetic acid. For example, substituted imidazoles are synthesized by optimizing solvent choice (ethanol or DMF), temperature (reflux conditions), and catalysts (triethylamine or chiral catalysts for enantioselectivity). Yield improvements require precise control of reaction time and stoichiometry, with purification via column chromatography or recrystallization .

Q. How is the molecular structure of this compound confirmed experimentally?

Structural confirmation relies on spectroscopic techniques:

- NMR : Distinguishes substituent positions (e.g., methyl groups at C5 and C2 of the imidazole ring).

- FTIR : Identifies functional groups (e.g., C=N stretching at ~1618 cm⁻¹).

- HRMS : Validates molecular weight and fragmentation patterns.

Comparative analysis with reference compounds in databases (e.g., PubChem) ensures accuracy .

Q. What are the common reactivity patterns of this compound in organic synthesis?

The imidazole ring participates in nucleophilic substitutions (e.g., alkylation at nitrogen) and electrophilic aromatic substitution (e.g., halogenation). The furyl group may undergo oxidation or cross-coupling reactions (e.g., Suzuki-Miyaura). Reactivity is modulated by electron-donating methyl groups, which enhance ring stability but reduce electrophilic susceptibility .

Advanced Research Questions

Q. How can researchers resolve contradictory data in biological activity studies of imidazole derivatives?

Contradictions often arise from assay variability (e.g., cell-line specificity) or structural impurities. Mitigation strategies include:

- Replicating assays under standardized conditions (e.g., fixed IC50 measurement protocols).

- Computational modeling : Molecular docking (e.g., EGFR inhibition studies) to validate binding modes.

- Comparative studies : Benchmark activity against structurally similar compounds (e.g., naphthyl or benzyl analogs) to isolate substituent effects .

Q. What methodologies optimize enantioselectivity in asymmetric syntheses involving imidazole derivatives?

Chiral catalysts (e.g., BINOL-derived phosphoric acids) or chiral auxiliaries can enhance enantiomeric excess (ee). For example, asymmetric hydrogenation of imine intermediates or kinetic resolution during cyclization steps. Reaction monitoring via chiral HPLC or polarimetry ensures stereochemical fidelity .

Q. How do substituents (e.g., furyl vs. phenyl groups) influence the pharmacological profile of this compound?

Q. What experimental designs are recommended for evaluating the ADMET properties of imidazole-based drug candidates?

- In silico ADMET prediction : Tools like SwissADME or ADMETLab2.0 assess permeability (LogP), hepatic toxicity, and CYP450 interactions.

- In vitro assays : Microsomal stability tests (e.g., human liver microsomes) and Caco-2 cell models for absorption.

- In vivo toxicity : Rodent models for acute toxicity (LD50) and histopathological analysis .

Q. How can researchers address low yields in multi-step syntheses of this compound derivatives?

- Intermediate purification : Use flash chromatography or preparative HPLC to remove side products.

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated steps improve efficiency.

- DoE (Design of Experiments) : Statistical optimization of variables (temperature, pH) using software like MODDE .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.